3-(pentafluoroethyl)-1-phenyl-1H-pyrazol-5-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

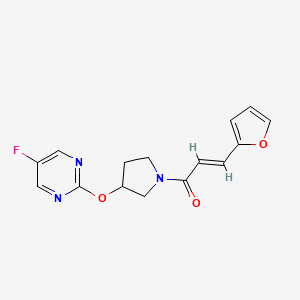

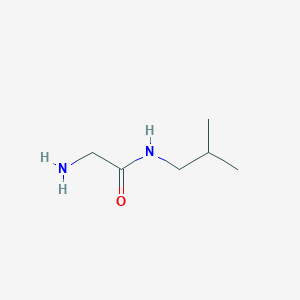

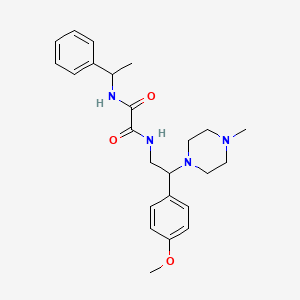

The compound “3-(pentafluoroethyl)-1-phenyl-1H-pyrazol-5-ol” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. The pentafluoroethyl group is a highly electronegative group, which could significantly affect the compound’s reactivity and properties .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would consist of a pyrazole ring substituted with a phenyl group at the 1-position and a pentafluoroethyl group at the 3-position. The presence of the highly electronegative pentafluoroethyl group could significantly influence the compound’s electronic structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyrazole ring, the phenyl ring, and the pentafluoroethyl group. The pyrazole ring is a site of potential nucleophilic and electrophilic substitution. The pentafluoroethyl group is highly electronegative and could potentially undergo various perfluoroalkyl-specific reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the pentafluoroethyl group could impart significant polarity to the molecule, affecting properties like solubility and boiling/melting points .Applications De Recherche Scientifique

Synthesis of 1-Phenyl-1H-Pyrazole Derivatives : A study by Arbačiauskienė et al. (2009) utilized 1-phenyl-1H-pyrazol-3-ol as a versatile synthon for creating various 1-phenyl-1H-pyrazole derivatives. This process involved treatments like bromination and iodination, leading to the synthesis of halogenated derivatives, which were then used in palladium-catalyzed cross-coupling reactions to yield aryl- and carbo-functionally substituted 1-phenyl-1H-pyrazoles (Arbačiauskienė et al., 2009).

Tautomerism Studies : In another study by Arbačiauskienė et al. (2018), the tautomerism of 1-phenyl-1,2-dihydro-3H-pyrazol-3-one was investigated. The research revealed its existence predominantly as 1H-pyrazol-3-ol molecule pairs in nonpolar solvents, offering insights into the structural dynamics of these compounds (Arbačiauskienė et al., 2018).

Efficient Synthetic Routes for Pyrazoles : Grünebaum et al. (2016) presented an improved synthesis method for trifluoromethyl substituted pyrazoles. This synthesis emphasized cost-effectiveness and the use of easily available materials, highlighting the importance of practical and economical approaches in chemical synthesis (Grünebaum et al., 2016).

Catalyst-Free Synthesis in Aqueous Media : Yao et al. (2007) described a method for synthesizing 4,4′-arylmethylene-bis(3-(trifluoromethyl)-1-phenyl-1H-pyrazol-5-ol) effectively in aqueous media without a catalyst. This approach underscores the trend towards environmentally benign procedures in chemical synthesis (Yao et al., 2007).

Regiocontrolled Methylation for Antipyrine Analogs : Nemytova et al. (2018) developed approaches for regiocontrolled N-, O-, and C-methylation of 1-phenyl-3-polyfluoroalkyl-1H-pyrazol-5-ols. This led to the synthesis of polyfluorinated antipyrine analogs with significant analgesic activity, demonstrating the compound's potential in pharmaceutical applications (Nemytova et al., 2018).

Antibacterial Activity Studies : Research by Leelakumar et al. (2022) on 5-phenyl-3-(Trifluoromethyl)-1H-pyrazole revealed its antibacterial properties. This study synthesized various analogues and evaluated their antibacterial activity against different bacterial strains (Leelakumar et al., 2022).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-(1,1,2,2,2-pentafluoroethyl)-2-phenyl-1H-pyrazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F5N2O/c12-10(13,11(14,15)16)8-6-9(19)18(17-8)7-4-2-1-3-5-7/h1-6,17H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUXHWCNJEFSBNB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C=C(N2)C(C(F)(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F5N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(pentafluoroethyl)-1-phenyl-1H-pyrazol-5-ol | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(6-Methyl-3,4a,5,7,8,8a-hexahydro-2H-pyrido[4,3-b][1,4]oxazin-4-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2409421.png)

![2-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-sulfonyl fluoride](/img/structure/B2409423.png)

![2-Chloro-N-[1-(3-pyrrolidin-1-ylphenyl)ethyl]propanamide](/img/structure/B2409426.png)

![4-[(4-chlorobenzyl)oxy]-1H-indole-2-carboxylic acid](/img/no-structure.png)

![2-[4-(Trifluoromethyl)phenyl]-1,3-thiazolane](/img/structure/B2409436.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2409437.png)